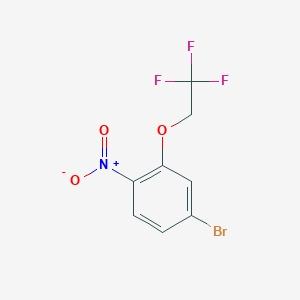![molecular formula C15H13N3O3 B1459013 1-{[3-(2-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-1H-ピロール-2-カルボン酸 CAS No. 1638612-86-8](/img/structure/B1459013.png)
1-{[3-(2-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-1H-ピロール-2-カルボン酸
概要
説明
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a pyrrole ring, a carboxylic acid group, and a 1,2,4-oxadiazole ring . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) . The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle, containing three atoms of carbon and two heteroatoms of nitrogen at the 1, 2, and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring is aromatic and planar, while the carboxylic acid group is polar and can form hydrogen bonds . The 1,2,4-oxadiazole ring is also aromatic and planar .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The pyrrole ring is electron-rich and can undergo electrophilic aromatic substitution . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a carboxylic acid group suggests that the compound would be polar and could form hydrogen bonds .
科学的研究の応用
ピロール合成
ピロール化合物、この化合物 を含む、はN-ヘテロ環 の合成において極めて重要です。 パアル・クノールピロール合成は、非常に穏やかな反応条件下でN-置換ピロールの合成を可能にする方法です .
第一級ジオールとアミンの変換
この化合物は、第一級ジオールとアミンを、非常に価値の高い2,5-無置換ピロールに変換する金属触媒反応に使用できます 。 この反応は、ピロリジン、環状イミド、およびラクトンの生成を回避する前例のない選択性を示します .
ジオールとアミンの酸化カップリング
この化合物は、Cu/ABNO触媒によるジオールと広範囲の第一級アミンの好気性酸化カップリングに使用できます 。 この反応は、酸化剤としてO2バルーンを用いて室温で行われます .
コレシストキニン拮抗薬の合成
関連化合物であるピロール-2-カルボン酸は、コレシストキニン拮抗薬の合成に使用されてきました 。 これらは、いくつかの胃腸系の状態の治療に使用される薬剤です。
ベンゾピラン降圧剤の合成
ピロール-2-カルボン酸は、ベンゾピラン降圧剤の合成にも使用されてきました 。 これらは、高血圧の治療に使用される薬剤です。
アゼピンジオンの調製
ピロール-2-カルボン酸は、アゼピンジオンの調製に使用されます 。 これらは、潜在的な治療用途を持つ化合物です。
N-アシルピロールの合成
関連化合物である1-メチル-2-ピロールカルボン酸は、N-アシルピロールの調製に使用できます 。 これは、カルボン酸と2,4,4-トリメトキシブタン-1-アミンの縮合、続いて酸媒介環化によりピロール環を形成することで行われます .
1-メチル-2-フェニル-1H-ピロールの調製
1-メチル-2-ピロールカルボン酸は、1-メチル-2-フェニル-1H-ピロールの調製に使用できます 。 これは、パラジウム触媒脱炭酸クロスカップリング反応によって、フェニルブロマイドと反応させることで実現します {__svg_loss__}.
作用機序
Target of Action
The compound belongs to the class of indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities of indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-5-2-3-6-11(10)14-16-13(21-17-14)9-18-8-4-7-12(18)15(19)20/h2-8H,9H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWINOKUMCROGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)
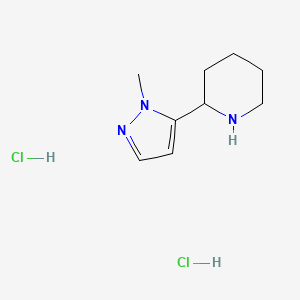


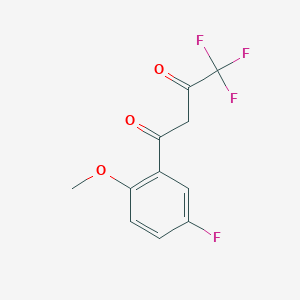

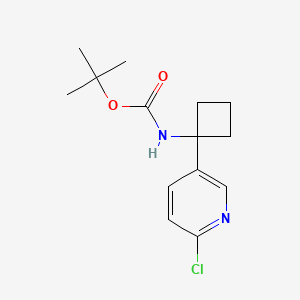


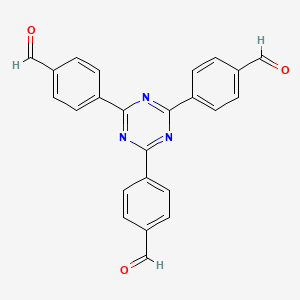
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
